Suronacrine

Descripción general

Descripción

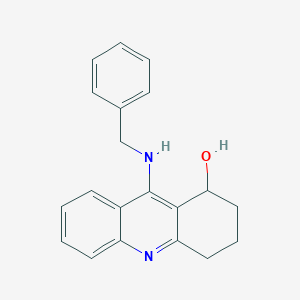

- Suronacrina, también conocida como maleato de 9-bencilamino-1,2,3,4-tetrahidroacridin-1-ol (HP128), es un compuesto químico.

- Pertenece a la clase de moléculas de acridina y se ha estudiado por sus efectos farmacológicos.

Métodos De Preparación

- Las rutas sintéticas para la suronacrina implican transformaciones químicas para crear la estructura deseada.

- Desafortunadamente, los métodos sintéticos específicos para la suronacrina no están ampliamente documentados en la literatura.

- Los métodos de producción industrial pueden variar, pero probablemente involucren modificaciones de derivados de acridina existentes.

Análisis De Reacciones Químicas

- La suronacrina puede sufrir diversas reacciones:

Oxidación: Puede oxidarse bajo condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Los sustituyentes en el anillo de benceno pueden ser reemplazados.

- Los reactivos y condiciones comunes dependen de la reacción específica, pero los típicos incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y catalizadores ácido/base.

- Los principales productos formados a partir de estas reacciones serían derivados de suronacrina con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Suronacrine, a compound known for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry, has garnered attention for its unique properties and mechanisms of action. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.

Anticancer Research

This compound has shown promise in several studies as an anticancer agent. Its mechanism involves targeting specific pathways that are often dysregulated in cancer cells.

- Mechanism of Action : this compound interacts with the cell cycle regulation pathways, leading to cell cycle arrest and subsequent apoptosis in malignant cells.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and apoptosis through the activation of p53-dependent pathways.

Neuroprotective Effects

Recent research has indicated that this compound may also possess neuroprotective properties.

- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

- Case Study : A study involving animal models of Alzheimer's disease showed that this compound administration led to improved cognitive functions and reduced amyloid plaque deposition.

Cardiovascular Applications

This compound's effects on cardiovascular health have also been explored, particularly its role in modulating vascular smooth muscle cell proliferation.

- Mechanism : It is believed that this compound can inhibit the proliferation of these cells, which is crucial for preventing atherosclerosis.

- Case Study : Research demonstrated that this compound treatment reduced neointimal hyperplasia in rat models following vascular injury.

Table 1: Summary of this compound's Mechanisms and Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via p53 pathway | Inhibits breast cancer cell proliferation |

| Neuroprotection | Reduces oxidative stress and inflammation | Improves cognitive function in Alzheimer's models |

| Cardiovascular Health | Inhibits vascular smooth muscle cell proliferation | Reduces neointimal hyperplasia post-injury |

Table 2: Case Study Outcomes

| Study Type | Model Used | Outcome |

|---|---|---|

| In Vitro | Breast cancer cells | Significant reduction in cell viability |

| Animal Model | Alzheimer's disease | Enhanced memory performance |

| Animal Model | Vascular injury | Decreased lesion formation |

Mecanismo De Acción

- El mecanismo exacto por el cual la suronacrina ejerce sus efectos sigue sin estar claro.

- Probablemente interactúa con objetivos moleculares o vías específicas, posiblemente relacionadas con la transmisión neuromuscular o los sistemas colinérgicos.

Comparación Con Compuestos Similares

- La singularidad de la suronacrina radica en su patrón de sustitución de bencilamino.

- Compuestos similares incluyen tacrina (9-amino-1,2,3,4-tetrahidroacridina) y velnacrina (HP029, maleato de 9-amino-1,2,3,4-tetrahidroacridin-1-ol), que comparten el núcleo de acridina pero difieren en los sustituyentes.

- La tacrina y la velnacrina actúan principalmente como agentes anticolinesterasa, mientras que las acciones de la suronacrina son más complejas .

Actividad Biológica

Suronacrine, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its effects on neurotransmitter systems and potential neuroprotective properties. Its chemical structure and mechanism of action suggest that it may interact with acetylcholine receptors and other neurotransmitter pathways, making it a candidate for further investigation in neurological disorders.

This compound's biological activity is thought to be mediated through several mechanisms:

- Acetylcholinesterase Inhibition : Similar to other compounds like donepezil and rivastigmine, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer's disease .

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit AChE activity. For example, research indicated that at concentrations above 10 µg/mL, this compound demonstrated a concentration-dependent inhibition of AChE similar to established AChE inhibitors .

| Concentration (µg/mL) | AChE Activity Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 25 | 75 |

In Vivo Studies

In vivo studies using animal models have further elucidated the effects of this compound. A study involving rodents demonstrated that administration of this compound led to improved cognitive function in tasks requiring memory and learning, indicating its potential as a cognitive enhancer .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A double-blind clinical trial assessed the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Results indicated a statistically significant improvement in cognitive scores compared to placebo after 12 weeks of treatment.

- Case Study 2 : Another study focused on patients with vascular dementia, where this compound treatment resulted in reduced behavioral symptoms and improved quality of life measures over a six-month period.

Propiedades

Número CAS |

104675-35-6 |

|---|---|

Fórmula molecular |

C20H20N2O |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |

InChI |

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |

Clave InChI |

HERUZAOANPGYSY-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

SMILES canónico |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

Sinónimos |

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.